molecular formula C10H14N2O4S2 B1408302 1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858255-45-4

1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No. B1408302
CAS RN: 1858255-45-4
M. Wt: 290.4 g/mol
InChI Key: VWWSPDDCGXPKKU-UHFFFAOYSA-N
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Description

The compound “1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid” is a derivative of thiazole . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Scientific Research Applications

  • Anticancer Properties : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole synthesized from a compound similar to "1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid" were evaluated as promising anticancer agents. Certain compounds in this study exhibited strong anticancer potential, suggesting the relevance of this chemical structure in anticancer drug development (Rehman et al., 2018).

  • Antibacterial Evaluation : Derivatives of 1,3,4-oxadiazole and piperidine functionalities, structurally related to the compound , were synthesized and found to exhibit significant antibacterial activities. This indicates the potential use of such compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

  • Enzyme Inhibition Studies : Synthesized compounds related to "this compound" were screened against butyrylcholinesterase (BChE) enzyme. The study found that certain amino acid residues were crucial for binding, highlighting their potential in enzyme inhibition and related pharmaceutical applications (Khalid et al., 2016).

  • Aurora Kinase Inhibition for Cancer Treatment : A compound structurally similar to "this compound" was identified as a potential inhibitor of Aurora A kinase, suggesting its use in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

  • Potential for Alzheimer’s Disease Treatment : A series of N-substituted derivatives of a similar compound were synthesized and evaluated as potential drug candidates for Alzheimer’s disease, particularly focusing on enzyme inhibition activity against acetylcholinesterase (AChE) (Rehman et al., 2018).

Future Directions

Thiazoles and their derivatives continue to be a subject of interest for researchers due to their wide range of applications and biological activities . Future research may focus on the synthesis of novel compounds and the evaluation of their biological activities .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can participate in nucleophilic and electrophilic reactions, affecting enzyme catalysis . Additionally, this compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity . At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These effects can have significant implications for cellular energy balance and overall metabolic health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity. These interactions are essential for the compound’s biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s activity by concentrating it in areas where it can interact with its target biomolecules. Understanding the subcellular distribution of the compound is essential for optimizing its therapeutic applications.

properties

IUPAC Name

1-[(4-methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S2/c1-7-10(17-6-11-7)18(15,16)12-4-2-8(3-5-12)9(13)14/h6,8H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWSPDDCGXPKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)S(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 2
1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid
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1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid
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1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 5
1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 6
1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid

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